

(S,R,S) Stereochemistry in AHPC Ligands: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	(S,R,S)-AHPC-PEG1-N3	
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This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of (S,R,S)-AHPC (α -hydroxy- γ -prolyl- β -cyclohexylalanine) ligands, with a particular focus on their critical role in the development of Proteolysis Targeting Chimeras (PROTACs). The specific (S,R,S) stereochemistry is paramount for high-affinity binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.

Core Concepts: The Significance of (S,R,S) Stereochemistry

(S,R,S)-AHPC serves as a potent E3 ligase ligand, a foundational component of PROTACs. These heterobifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The precise three-dimensional arrangement of the atoms in the (S,R,S) stereoisomer of AHPC is crucial for its effective binding to the VHL protein. This high-affinity interaction is a prerequisite for the formation of a stable ternary complex (Target Protein-PROTAC-VHL), which is essential for efficient ubiquitination. Other stereoisomers, such as the (S,S,S) form, exhibit significantly weaker binding and are often used as negative controls in experiments.





Data Presentation: Quantitative Analysis of (S,R,S)-AHPC-based PROTACs

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of a target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes the performance of several PROTACs that utilize (S,R,S)-AHPC derivatives as the VHL ligand.

PROTAC Name/Identi fier	Target Protein	VHL Ligand Moiety	DC50 (nM)	Dmax (%)	Cell Line
ARV-771	BET Proteins	(S,R,S)- AHPC-Me	<1	>90	Castration- Resistant Prostate Cancer (CRPC) cells
PROTAC 1	BRD4	(S,R,S)- AHPC-based	15	~95	HEK293T
PROTAC 2	RIPK2	(S,R,S)- AHPC-based	5.6	>95	THP-1
GMB-475	BCR-ABL1	(S,R,S)- AHPC	1110	Not Specified	Ba/F3 cells[1]

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

Experimental Protocols

General Protocol for the Synthesis of a PROTAC using (S,R,S)-AHPC-Amine Derivative

This protocol outlines the coupling of an amine-containing (S,R,S)-AHPC derivative to a target protein ligand possessing a carboxylic acid functional group.



Materials:

- (S,R,S)-AHPC-amine derivative (e.g., (S,R,S)-AHPC-C2-NH2)
- Target protein ligand with a carboxylic acid moiety
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: Anhydrous DMF (N,N-Dimethylformamide)
- Reaction monitoring: LC-MS (Liquid Chromatography-Mass Spectrometry)
- Purification: Preparative HPLC (High-Performance Liquid Chromatography)

Procedure:

- Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
- Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.
- Add the (S,R,S)-AHPC-amine derivative (1 equivalent) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the progress of the reaction by LC-MS.
- Upon completion, quench the reaction by adding water.
- Purify the crude product by preparative HPLC to obtain the final PROTAC.
- Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR (Nuclear Magnetic Resonance) spectroscopy.

Asymmetric Synthesis of Chiral Pyrrolidine Scaffolds



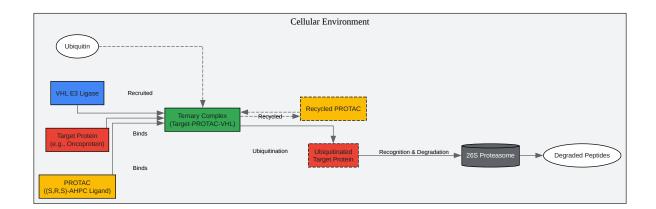
The synthesis of the core (S,R,S)-AHPC structure relies on stereoselective methods to establish the desired stereocenters. Asymmetric synthesis of chiral pyrrolidines, the core of the AHPC ligand, can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled methods. A representative approach involves the enantioselective Michael addition of a nucleophile to an α,β -unsaturated carbonyl compound, followed by cyclization.

Example of a Key Step: Asymmetric Michael Addition

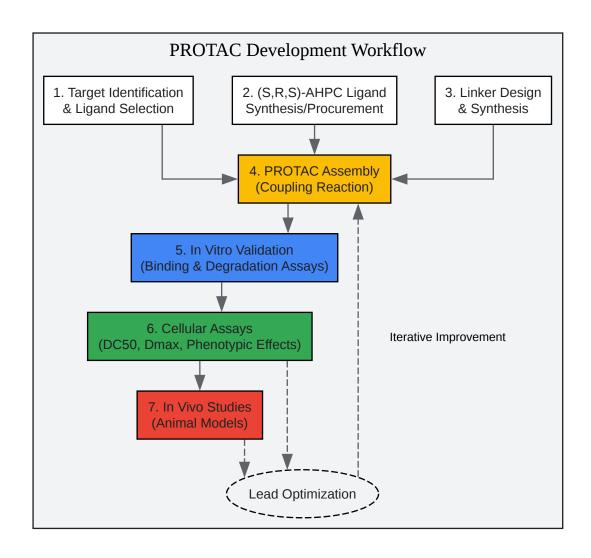
- To a solution of a chiral catalyst (e.g., a proline-derived organocatalyst) in an appropriate solvent (e.g., CH2Cl2) at a specific temperature (e.g., -20 °C), add the α,β-unsaturated aldehyde or ketone.
- Slowly add the nucleophile (e.g., a malonate derivative) to the reaction mixture.
- Stir the reaction for a specified period, monitoring its progress by TLC (Thin-Layer Chromatography) or LC-MS.
- Upon completion, quench the reaction and perform an aqueous work-up.
- Purify the product by column chromatography to obtain the enantioenriched Michael adduct.
- The resulting adduct can then be further manipulated through a series of reactions, including reduction and cyclization, to form the desired chiral pyrrolidine ring with the correct stereochemistry.

Mandatory Visualizations Signaling Pathway of PROTAC-mediated Protein Degradation

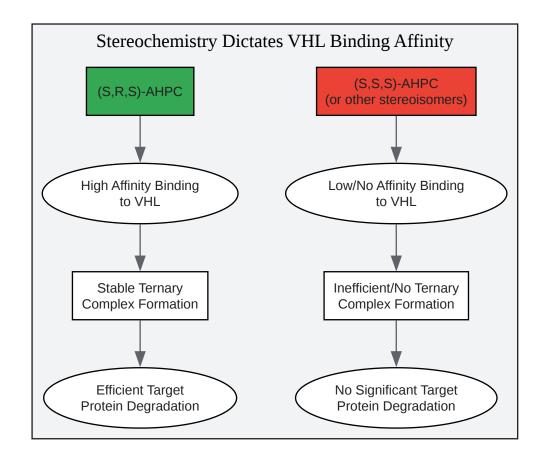












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References

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